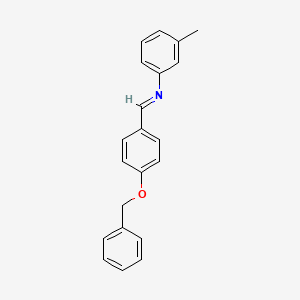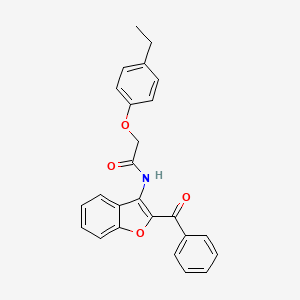![molecular formula C25H27N3O4S B15023910 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide](/img/structure/B15023910.png)
2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, a methylphenylsulfonyl group, and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . The final step involves the cyclization of the intermediate to form the tetrahydropyrimidine ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways . The sulfonyl group plays a crucial role in its binding affinity and specificity . Additionally, the tetrahydropyrimidine ring structure contributes to its stability and bioavailability .
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for amine protection.
4-Methylphenylsulfonyl chloride: Utilized in sulfonation reactions.
N-Phenylcarboxamide derivatives: Known for their biological activities.
Uniqueness
2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups enhances its solubility and interaction with biological targets .
特性
分子式 |
C25H27N3O4S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-N-phenyl-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C25H27N3O4S/c1-19-9-15-23(16-10-19)33(30,31)28-18-6-17-27(25(29)26-21-7-4-3-5-8-21)24(28)20-11-13-22(32-2)14-12-20/h3-5,7-16,24H,6,17-18H2,1-2H3,(H,26,29) |
InChIキー |
XHGZHLINQCNYMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-ethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023828.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15023832.png)
![N-(2-phenylethyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023838.png)
![5-(2-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023839.png)
![5,7-dimethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023859.png)
![(3E)-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15023863.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15023881.png)
![N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B15023895.png)
![methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15023898.png)
![1-amino-8,8-dimethyl-N-(2-methylphenyl)-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15023899.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B15023906.png)

![2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione](/img/structure/B15023923.png)
